molecular formula C5H6N2O3S B12361478 2-Imino-4-oxo-[1,3]thiazinane-6-carboxylic acid

2-Imino-4-oxo-[1,3]thiazinane-6-carboxylic acid

Cat. No.: B12361478
M. Wt: 174.18 g/mol
InChI Key: VVWUMKXFIHHFOT-UHFFFAOYSA-N
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Description

2-Imino-4-oxo-[1,3]thiazinane-6-carboxylic acid is a heterocyclic compound with the molecular formula C5H6N2O3S and a molecular weight of 174.18 g/mol . This compound is characterized by its unique structure, which includes a thiazinane ring fused with an imino and oxo group.

Preparation Methods

The synthesis of 2-Imino-4-oxo-[1,3]thiazinane-6-carboxylic acid involves several steps. One common method includes the reaction of thiosemicarbazide with maleic anhydride under controlled conditions . The reaction typically requires a solvent such as ethanol and is conducted at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

2-Imino-4-oxo-[1,3]thiazinane-6-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Imino-4-oxo-[1,3]thiazinane-6-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Imino-4-oxo-[1,3]thiazinane-6-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

2-Imino-4-oxo-[1,3]thiazinane-6-carboxylic acid can be compared with other similar compounds, such as:

Properties

Molecular Formula

C5H6N2O3S

Molecular Weight

174.18 g/mol

IUPAC Name

2-imino-4-oxo-1,3-thiazinane-6-carboxylic acid

InChI

InChI=1S/C5H6N2O3S/c6-5-7-3(8)1-2(11-5)4(9)10/h2H,1H2,(H,9,10)(H2,6,7,8)

InChI Key

VVWUMKXFIHHFOT-UHFFFAOYSA-N

Canonical SMILES

C1C(SC(=N)NC1=O)C(=O)O

Origin of Product

United States

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